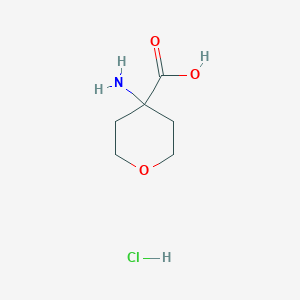

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Descripción general

Descripción

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClNO3. It is a derivative of pyran, containing both an amino group and a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride can be synthesized through the reaction of nitrogen-containing heterocyclic compounds with carbonyl compounds. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride serves as an important intermediate in organic synthesis. It acts as a building block for more complex molecules, particularly in the development of constrained linear oligopeptides. This is crucial for studying structure-activity relationships in peptide chemistry .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antibacterial Activity : Studies have shown that derivatives of pyran compounds exhibit significant antibacterial properties against Gram-positive bacteria, indicating their potential as antibiotic agents.

- Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives can significantly reduce cell viability in cancer cell lines, such as HCT-116, with IC₅₀ values suggesting effective concentrations for therapeutic use .

The biological activity of this compound is attributed to its interaction with biomolecules. The amino group can form hydrogen bonds, influencing enzyme activity and metabolic pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes such as signaling pathways and gene expression .

Case Study 1: Antibacterial Properties

A study evaluated various derivatives of 4-Aminotetrahydro-2H-pyran for their antibacterial properties against multiple strains. The results indicated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria, highlighting the compound's potential for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies demonstrated that specific pyran derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing IC₅₀ values below 20 μM. These findings suggest that structural modifications could enhance biological activity and therapeutic efficacy against cancer.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Antibacterial | Significant inhibition against Gram-positive bacteria |

| Cytotoxicity | Effective concentrations against HCT-116 cells (IC₅₀ < 20 μM) |

| Molecular Docking | Predictive binding affinities to target proteins involved in resistance |

Mecanismo De Acción

The mechanism of action of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Aminotetrahydropyran-4-carboxylic acid

- 4-Amino-4-carboxytetrahydropyran

- 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Uniqueness

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a carboxylic acid group on the pyran ring.

Actividad Biológica

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes an amino group and a carboxylic acid group. With the molecular formula C₆H₁₂ClNO₃, this compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a six-membered pyran ring with functional groups that enhance its reactivity. The presence of both an amino and a carboxylic acid group allows for diverse chemical interactions, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, influencing various enzymatic activities and metabolic pathways. This compound may act as a substrate or inhibitor in enzymatic reactions, potentially affecting cellular processes such as signaling pathways and gene expression.

Antimicrobial Properties

Research has indicated that derivatives of the pyran scaffold exhibit significant antibacterial activity. For instance, compounds related to this compound have shown effectiveness against various Gram-positive bacteria, with some derivatives demonstrating lower IC₅₀ values than traditional antibiotics like ampicillin .

Antioxidant Activity

Studies have highlighted the antioxidant potential of certain 4H-pyran derivatives, which can scavenge free radicals effectively. For example, derivatives such as 4g and 4j showed strong DPPH scavenging activity, suggesting that the parent compound may possess similar properties .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Certain derivatives have been shown to inhibit the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation, indicating potential therapeutic applications in oncology .

Case Studies

- Antibacterial Activity : A study evaluated various 4H-pyran derivatives for their antibacterial properties against multiple strains. Compounds demonstrated significant inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development .

- Cytotoxicity Against Cancer Cells : Research on the cytotoxicity of pyran derivatives revealed that certain compounds significantly reduced cell viability in HCT-116 cells, with IC₅₀ values indicating effective concentrations for therapeutic use .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and antimicrobial resistance mechanisms. These studies suggest that structural modifications can enhance biological activity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-aminooxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXLCNDBDHZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370285 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217299-03-1 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.